molecular formula C9H15BrO2 B2666221 1-Bromo-4-(oxan-2-yl)butan-2-one CAS No. 1515456-13-9

1-Bromo-4-(oxan-2-yl)butan-2-one

Cat. No.: B2666221
CAS No.: 1515456-13-9
M. Wt: 235.121
InChI Key: NHBRYHSJEUUFLN-UHFFFAOYSA-N
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Description

1-Bromo-4-(oxan-2-yl)butan-2-one is a useful research compound. Its molecular formula is C9H15BrO2 and its molecular weight is 235.121. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-4-(oxan-2-yl)butan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(oxan-2-yl)butan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(oxan-2-yl)butan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO2/c10-7-8(11)4-5-9-3-1-2-6-12-9/h9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBRYHSJEUUFLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CCC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Bifunctional Intermediate for Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties and Handling of 1-bromo-4-(oxan-2-yl)butan-2-one

1-bromo-4-(oxan-2-yl)butan-2-one is a specialized organic molecule that, while not extensively characterized in public literature, holds significant potential as a bifunctional intermediate in multistep organic synthesis. Its structure incorporates two key functional groups: a reactive α-bromoketone and an acid-labile tetrahydropyranyl (THP) ether. The α-bromoketone moiety serves as a potent electrophile, susceptible to nucleophilic attack, making it a valuable precursor for creating new carbon-carbon and carbon-heteroatom bonds.[1][2] The THP ether acts as a protecting group for a primary alcohol, which is stable under a wide range of non-acidic conditions, including those involving organometallics, hydrides, and strong bases.[3][4] This orthogonal reactivity allows for selective manipulation of one part of the molecule while the other remains inert, a critical strategy in the synthesis of complex targets such as natural products and pharmaceuticals. This guide provides a comprehensive overview of the predicted physicochemical properties, synthesis, characterization, and safe handling of this versatile building block.

Physicochemical Properties

PropertyPredicted Value / DescriptionRationale & Commentary
Molecular Formula C₉H₁₅BrO₃Derived from structural analysis.
Molecular Weight 251.12 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow/straw-colored liquidBased on the appearance of similar α-bromoketones which can discolor upon storage.[7]
Boiling Point > 105 °C (at reduced pressure)Expected to be significantly higher than 1-bromo-2-butanone (105 °C at 150 mmHg) due to the increased molecular weight and polarity from the THP ether.[6] Decomposition may occur at atmospheric pressure.
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, THF, EtOAc, Acetone). Sparingly soluble in water.The alkyl bromide and ether functionalities suggest good solubility in non-polar to moderately polar aprotic solvents. The THP group increases lipophilicity compared to the parent alcohol.
Stability Stable under neutral and basic conditions. Acid-labile. Potentially light and heat sensitive.The THP ether is readily cleaved by mild aqueous acid.[8][9] α-bromoketones can degrade over time, especially when exposed to light or heat, often releasing HBr. Store in a cool, dark, and dry environment under an inert atmosphere.

Synthesis and Purification: A Protective Strategy

The most logical and field-proven approach to synthesizing 1-bromo-4-(oxan-2-yl)butan-2-one is through the acid-catalyzed protection of its corresponding alcohol precursor, 1-bromo-4-hydroxy-2-butanone, using 3,4-dihydropyran (DHP).

Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_conditions Reaction Conditions Precursor 1-bromo-4-hydroxy-2-butanone Reaction THP Protection Precursor->Reaction DHP 3,4-Dihydropyran (DHP) DHP->Reaction Catalyst Acid Catalyst (e.g., PTSA) Catalyst->Reaction Solvent Aprotic Solvent (e.g., CH2Cl2) Solvent->Reaction Product 1-bromo-4-(oxan-2-yl)butan-2-one Reaction->Product

Caption: Synthesis of the target compound via THP protection.

Experimental Protocol: Synthesis
  • Rationale: Dichloromethane (CH₂Cl₂) is chosen as the solvent for its inertness and ability to dissolve both the polar alcohol and non-polar DHP. p-Toluenesulfonic acid (PTSA) is a common, effective, and easily handled solid acid catalyst for this transformation.[4] The reaction is run at 0 °C to room temperature to control the exothermic reaction and prevent potential side reactions.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-hydroxy-2-butanone (1.0 eq) and anhydrous dichloromethane (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of DHP: Add 3,4-dihydropyran (1.2 eq) dropwise to the stirred solution.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (PTSA, ~0.05 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Protocol: Purification
  • Rationale: The primary byproduct is the dimer/polymer of DHP and residual catalyst. Flash column chromatography is the standard and most effective method for removing these impurities to yield the pure product.

  • Column Preparation: Prepare a silica gel column using a suitable eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% EtOAc).

  • Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 1-bromo-4-(oxan-2-yl)butan-2-one.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected key signals.

TechniquePredicted Spectral Features
¹H NMR - ~4.6 ppm (m, 1H): Acetal proton (O-CH-O).- ~4.2 ppm (s, 2H): Methylene protons alpha to the bromine (Br-CH₂-C=O).- ~3.9 & ~3.5 ppm (m, 2H): Methylene protons of the oxane ring adjacent to the ether oxygen (O-CH₂-).- ~2.9 ppm (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂-C=O).- ~2.0 ppm (m, 2H): Methylene protons beta to the carbonyl group (-CH₂-CH₂-C=O).- ~1.8-1.5 ppm (m, 6H): Remaining methylene protons of the oxane ring.
¹³C NMR - ~200 ppm: Carbonyl carbon (C=O).- ~99 ppm: Acetal carbon (O-CH-O).- ~68 ppm: Methylene carbon attached to the ether oxygen from the butane chain.- ~62 ppm: Methylene carbon of the oxane ring adjacent to the ether oxygen (O-CH₂-).- ~35-45 ppm: Methylene carbons of the butane chain and the carbon bearing the bromine.- ~30, 25, 19 ppm: Remaining methylene carbons of the oxane ring.
IR (Infrared) - ~1720 cm⁻¹ (strong, sharp): C=O stretch (ketone). The adjacent bromine atom causes a slight shift to a higher wavenumber compared to a typical aliphatic ketone.[10]- ~1120 & 1035 cm⁻¹ (strong): C-O stretch (characteristic of the acetal/ether).- ~650 cm⁻¹ (medium): C-Br stretch.
Mass Spec (MS) - Molecular Ion (M⁺): Isotopic cluster at m/z 250 and 252 with an approximate 1:1 ratio, characteristic of a molecule containing one bromine atom.[10]- Key Fragments: Loss of Br (m/z 171), cleavage of the THP group (m/z 85), and McLafferty rearrangement products.

Reactivity, Safety, and Handling

The utility of 1-bromo-4-(oxan-2-yl)butan-2-one stems from its dual reactivity, which also dictates its handling and storage requirements.

Reactivity Profile

ReactivityProfile cluster_electrophilic Electrophilic Site cluster_protective Protective Group Molecule 1-bromo-4-(oxan-2-yl)butan-2-one AlphaCarbon α-Carbon (C-Br) Molecule->AlphaCarbon THP_Ether THP Ether Molecule->THP_Ether Nucleophiles Nucleophiles / Bases Nucleophiles->AlphaCarbon Substitution / Elimination Acid Aqueous Acid Acid->THP_Ether Deprotection

Caption: Dual reactivity sites of the target molecule.

  • α-Bromoketone: This functional group is highly susceptible to Sₙ2 reactions with a wide range of soft and hard nucleophiles. It is also prone to E2 elimination when treated with non-nucleophilic bases to form an α,β-unsaturated ketone.[2]

  • THP Ether: This group is exceptionally stable to bases, organometallics, and nucleophiles but is readily cleaved under mildly acidic aqueous conditions (e.g., acetic acid in THF/water, or catalytic HCl in methanol) to reveal the primary alcohol.[8][11]

Safety and Handling Precautions

As a member of the α-haloketone class, this compound should be handled with care, assuming it possesses similar toxicological properties to its analogues.[12][13]

  • Health Hazards: Assumed to be a lachrymator (causes tearing) and an irritant to the skin, eyes, and respiratory tract. Harmful if swallowed or absorbed through the skin.[12][14]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[13]

  • Storage: Store in a tightly sealed container in a cool (refrigerated), dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Spills: Absorb small spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal.[7]

Conclusion

1-bromo-4-(oxan-2-yl)butan-2-one is a valuable, albeit specialized, synthetic intermediate. Its key attributes—a reactive electrophilic center and a stable, yet easily removable, protecting group—provide synthetic chemists with a powerful tool for sequential chemical transformations. While direct physical data is scarce, a thorough understanding of its constituent functional groups allows for reliable prediction of its properties, a robust synthetic strategy, and appropriate safety protocols. This guide serves as a foundational resource for researchers and drug development professionals looking to incorporate this versatile building block into their synthetic programs.

References

  • Wuts, P. G. M. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. In Greene's Protective Groups in Organic Synthesis. 8

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Link

  • Wikipedia. (n.d.). Tetrahydropyran. Link

  • Al-Zoubi, R. M., & Jaradat, D. S. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Chemistry & Biodiversity, 14(5), e1600465. Link

  • Karimi, B., & Zareyee, D. (2008). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. Synlett, 2008(18), 2872-2876. Link

  • PubChem. (n.d.). 1-Bromo-4-hydroxy-2-butanone. National Center for Biotechnology Information. Link

  • ChemBK. (2024). 1-bromo-butan-2-one - Physico-chemical Properties. Link

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of α-Bromo-α-Methoxy Ketones. Link

  • Fisher Scientific. (2011). Safety Data Sheet for Ethyl (2E)-4-bromobut-2-enoate. Link

  • LibreTexts Chemistry. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Link

  • Fisher Scientific. (2010). Safety Data Sheet for 1-Bromo-2-butanone. Link

  • Actylis Lab Solutions. (2010). Material Safety Data Sheet for 1-Bromo-2-butanone. Link

  • NOAA. (n.d.). 1-BROMO-2-BUTANONE - CAMEO Chemicals. Link

  • Castro, A. M. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(22), 5396. Link

  • Chemsrc. (2025). 4-bromobutan-2-one Chemical & Physical Properties. Link

  • PubChem. (n.d.). 1-Bromo-4-(propan-2-yloxy)butane. National Center for Biotechnology Information. Link

  • University of Pretoria. (n.d.). Nucleophilic substitution reactions of α-haloketones: A computational study. Link

  • Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Link

  • Smolecule. (2024). Spectroscopic Fingerprinting of 1-Bromo-4-hydroxy-2-butanone. Link

  • PubChem. (n.d.). 4-(Oxolan-2-yl)butan-2-one. National Center for Biotechnology Information. Link

Sources

Methodological & Application

Reaction conditions for 1-Bromo-4-(oxan-2-yl)butan-2-one with thiourea

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Hantzsch Synthesis of 4-[2-(Oxan-2-yl)ethyl]-1,3-thiazol-2-amine

Abstract

This application note details the synthetic protocol for the preparation of 4-[2-(oxan-2-yl)ethyl]-1,3-thiazol-2-amine via the Hantzsch thiazole synthesis. The reaction involves the condensation of 1-bromo-4-(oxan-2-yl)butan-2-one (an


-bromoketone) with thiourea .[1] While the Hantzsch synthesis is a robust transformation, the presence of the acid-labile oxan-2-yl (tetrahydropyranyl or THP)  ether moiety requires specific modifications to standard protocols. This guide provides an optimized buffered method to prevent premature deprotection of the THP group during cyclization, ensuring high chemoselectivity and yield.

Chemical Context & Mechanism

The Hantzsch thiazole synthesis proceeds through a bimolecular nucleophilic substitution (


) followed by an intramolecular condensation.
  • Nucleophilic Attack: The sulfur atom of thiourea attacks the

    
    -carbon of the bromoketone, displacing the bromide ion. This forms an intermediate isothiourea salt.
    
  • Cyclization: The nitrogen of the isothiourea attacks the ketone carbonyl.

  • Dehydration: Loss of water drives the aromatization to form the thiazole ring.

Critical Mechanistic Insight (The "Why"): The reaction generates one equivalent of hydrobromic acid (HBr) and one equivalent of water as byproducts.



The THP Risk Factor: The oxan-2-yl group is a cyclic acetal (THP ether). THP ethers are stable to base but highly labile to aqueous acid and heat. In a standard unbuffered Hantzsch reaction (typically refluxing ethanol), the in situ generation of HBr can lower the pH sufficiently to cleave the oxan-2-yl group, resulting in the alcohol byproduct (4-(2-aminothiazol-4-yl)butan-1-ol) rather than the desired protected ether.

Reaction Pathway Diagram

HantzschMechanism Reactants 1-Bromo-4-(oxan-2-yl)butan-2-one + Thiourea Intermediate S-Alkylated Intermediate (Isothiourea) Reactants->Intermediate SN2 Attack (EtOH, RT) Cyclization Cyclization & Dehydration (- H2O) Intermediate->Cyclization Heat Byproducts Generation of HBr Cyclization->Byproducts Product_Buffered TARGET PRODUCT: 4-[2-(Oxan-2-yl)ethyl]-1,3-thiazol-2-amine (THP Intact) Cyclization->Product_Buffered With NaOAc Buffer Product_Acidic SIDE PRODUCT: Alcohol Derivative (THP Cleaved) Byproducts->Product_Acidic Unbuffered (Acid Hydrolysis)

Figure 1: Mechanistic pathway highlighting the divergence between the desired buffered product and the acid-hydrolyzed side product.

Experimental Protocol

Method Selection: Buffered vs. Unbuffered
ParameterMethod A: Standard (Unbuffered)Method B: Buffered (Recommended)
Reagents Bromoketone, Thiourea, EthanolBromoketone, Thiourea, Ethanol, Sodium Acetate
pH Environment Acidic (pH < 2 due to HBr)Weakly Acidic/Neutral (Buffered by AcOH/AcO-)
THP Stability Low (High risk of cleavage)High (Preserves THP ether)
Product Form HBr Salt (Precipitate)Free Base (Soluble)
Workup Filtration of saltSolvent evaporation & Extraction
Detailed Protocol: Method B (Buffered Synthesis)

Objective: Synthesize 4-[2-(oxan-2-yl)ethyl]-1,3-thiazol-2-amine while preserving the acid-sensitive THP group.

Reagents:

  • 1-Bromo-4-(oxan-2-yl)butan-2-one (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Sodium Acetate (anhydrous) (1.2 equiv)

  • Ethanol (Absolute) (10 mL per mmol substrate)

Step-by-Step Procedure:

  • Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.1 equiv of Thiourea in absolute ethanol.

    • Add 1.2 equiv of Sodium Acetate . The base acts as an acid scavenger to neutralize the HBr generated during cyclization.

  • Addition:

    • Add 1.0 equiv of 1-Bromo-4-(oxan-2-yl)butan-2-one dropwise to the stirring mixture at room temperature.

    • Note: The reaction is exothermic; rapid addition may cause boiling.

  • Reaction:

    • Fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 78°C) for 2 to 3 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 5% Methanol in DCM). The starting bromoketone (

      
      ) should disappear, and a more polar spot (Product, 
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the precipitated inorganic salts (NaBr) and rinse the filter cake with a small amount of cold ethanol.

    • Concentration: Remove the ethanol from the filtrate under reduced pressure (Rotary Evaporator) to obtain a crude residue.

    • Extraction: Dissolve the residue in Ethyl Acetate and wash with:

      • Saturated aqueous

        
         (to ensure complete neutralization).
        
      • Brine (saturated NaCl).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification:

    • If necessary, purify via flash column chromatography on silica gel (Gradient: 0-5% Methanol in Dichloromethane). Alternatively, recrystallization from Ethanol/Hexane may be possible depending on purity.

Troubleshooting & Optimization

Experimental Workflow Decision Tree

Workflow Start Start Reaction (Bromoketone + Thiourea) CheckTHP Is THP Preservation Critical? Start->CheckTHP MethodA Method A: Unbuffered (Reflux in EtOH) CheckTHP->MethodA No (Alcohol ok) MethodB Method B: Buffered (Add NaOAc) CheckTHP->MethodB Yes (Must keep THP) Monitor Monitor TLC (2 hrs) MethodA->Monitor MethodB->Monitor Result1 Product Precipitates? Monitor->Result1 Filter Filter Solid (HBr Salt) Result1->Filter Yes Extract Evaporate & Extract (Free Base) Result1->Extract No FinalCheck Check NMR for THP Signals (3.5-4.0 ppm region) Filter->FinalCheck Extract->FinalCheck

Figure 2: Decision tree for selecting reaction conditions and workup procedures.

Common Issues
ObservationProbable CauseCorrective Action
Black/Tar formation Decomposition due to overheating or oxidation.Perform reaction under Nitrogen atmosphere. Ensure thiourea is fully dissolved before heating.
Loss of THP group (NMR shows -OH)Acidity was too high during reflux.Critical: Increase Sodium Acetate to 1.5 equiv. Reduce reflux time or run at 50°C for longer duration.
Incomplete Conversion Steric hindrance of the THP chain.Extend reaction time to 6 hours. Add catalytic amount of NaI (Finkelstein condition) to activate the bromide.

Quality Control & Validation

To validate the structure, specifically the integrity of the THP ether, examine the 1H NMR :

  • Thiazole Proton: Singlet around

    
     6.2 - 6.5 ppm (C5-H).
    
  • THP Acetal Proton: Triplet or dd around

    
     4.5 - 4.6 ppm (O-CH-O). If this is missing, deprotection occurred. 
    
  • Amine Protons: Broad singlet around

    
     5.0 - 7.0 ppm (exchangeable with 
    
    
    
    ).

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Reference for stability of THP ethers under acidic conditions).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General Hantzsch conditions).
  • Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." (Accessed 2023).

Sources

Application Notes and Protocols for the Utilization of 1-Bromo-4-(oxan-2-yl)butan-2-one as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and potential applications of 1-Bromo-4-(oxan-2-yl)butan-2-one, a promising yet under-documented pharmaceutical intermediate. By dissecting its constituent functional groups—the α-bromo ketone and the tetrahydropyranyl (THP) protected alcohol—we elucidate its reactivity and versatility in constructing complex molecular architectures relevant to drug discovery. This document furnishes detailed synthetic protocols, mechanistic insights, and prospective applications in the development of novel therapeutic agents, particularly in the realms of oncology and virology.

Introduction: Unveiling a Multifunctional Building Block

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. The compound 1-Bromo-4-(oxan-2-yl)butan-2-one presents a unique combination of functionalities that render it a highly valuable, albeit specialized, intermediate. Its structure incorporates two key reactive centers:

  • An α-Bromo Ketone: This moiety is a powerful electrophile, susceptible to a wide array of nucleophilic substitution and condensation reactions. It serves as a linchpin for the construction of numerous heterocyclic systems, which form the core of many approved drugs.[1] The acid-catalyzed halogenation of ketones is a well-established method for introducing this functionality.[2][3]

  • A Tetrahydropyranyl (THP) Ether: The THP group is a robust and widely employed protecting group for alcohols.[4][5] Its stability under basic, organometallic, and reductive conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for multi-step syntheses where the hydroxyl group requires temporary masking.[6][7]

The strategic placement of these groups allows for a modular and sequential approach to the synthesis of complex molecules. The α-bromo ketone can be manipulated first, followed by the deprotection and further functionalization of the hydroxyl group, or vice versa, providing chemists with significant synthetic flexibility.

Synthesis of 1-Bromo-4-(oxan-2-yl)butan-2-one: A Proposed Pathway

While dedicated literature on the synthesis of 1-Bromo-4-(oxan-2-yl)butan-2-one is scarce, a plausible and efficient synthetic route can be devised from readily available starting materials. The following multi-step protocol outlines a logical approach to its preparation.

Overall Synthetic Scheme

Synthesis_of_1-Bromo-4-(oxan-2-yl)butan-2-one start 4-Hydroxybutan-2-one intermediate1 4-(Oxan-2-yloxy)butan-2-one start->intermediate1 DHP, cat. PTSA DCM, 0°C to rt product 1-Bromo-4-(oxan-2-yl)butan-2-one intermediate1->product NBS, cat. p-TsOH [bmim]PF6, rt

Caption: Proposed two-step synthesis of the target intermediate.

Step 1: Protection of the Hydroxyl Group

The initial step involves the protection of the primary alcohol in 4-hydroxybutan-2-one as a THP ether. This is a standard procedure that proceeds under mild acidic catalysis.[4]

Protocol 1: Synthesis of 4-(Oxan-2-yloxy)butan-2-one

Parameter Value
Reactants 4-Hydroxybutan-2-one (1.0 eq), 3,4-Dihydro-2H-pyran (DHP, 1.2 eq)
Catalyst p-Toluenesulfonic acid (PTSA) (0.05 eq)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Work-up Quench with saturated NaHCO₃ solution, extract with DCM, dry over Na₂SO₄
Purification Flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient)
Expected Yield 85-95%

Detailed Procedure:

  • To a stirred solution of 4-hydroxybutan-2-one (1.0 eq) in dichloromethane (DCM) at 0 °C, add p-toluenesulfonic acid (0.05 eq).

  • Slowly add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Step 2: α-Bromination of the Ketone

The second step involves the selective bromination at the α-position of the ketone. N-Bromosuccinimide (NBS) is a convenient and milder alternative to liquid bromine for this transformation.[8] The use of an ionic liquid as the solvent can offer advantages in terms of recyclability and reaction efficiency.[8]

Protocol 2: Synthesis of 1-Bromo-4-(oxan-2-yl)butan-2-one

Parameter Value
Reactant 4-(Oxan-2-yloxy)butan-2-one (1.0 eq)
Brominating Agent N-Bromosuccinimide (NBS) (1.1 eq)
Catalyst p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
Solvent 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆)
Temperature Room temperature
Reaction Time 1-3 hours
Work-up Extraction with diethyl ether
Purification The product is often of sufficient purity after extraction. Further purification by chromatography if necessary.
Expected Yield 80-90%

Detailed Procedure:

  • To a solution of 4-(oxan-2-yloxy)butan-2-one (1.0 eq) in [bmim]PF₆, add a catalytic amount of p-toluenesulfonic acid.

  • Add N-bromosuccinimide (1.1 eq) in portions over 10 minutes, ensuring the temperature does not rise significantly.

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, extract the product with diethyl ether (3x). The ionic liquid phase can be recovered and reused.

  • Combine the ether extracts and wash with a 5% aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the title compound.

Applications in Pharmaceutical Synthesis

The dual reactivity of 1-Bromo-4-(oxan-2-yl)butan-2-one makes it a valuable precursor for a variety of complex molecules, particularly heterocyclic compounds that are prevalent in pharmaceuticals.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring system, a common motif in anticancer and antimicrobial agents.[8]

Hantzsch_Thiazole_Synthesis start 1-Bromo-4-(oxan-2-yl)butan-2-one product 2-Substituted-4-(2-(oxan-2-yloxy)ethyl)thiazole start->product EtOH, reflux reagent Thioamide (R-CSNH₂) reagent->product

Caption: General scheme for the Hantzsch thiazole synthesis.

Protocol 3: Synthesis of a 2,4-Disubstituted Thiazole

Parameter Value
Reactants 1-Bromo-4-(oxan-2-yl)butan-2-one (1.0 eq), Thioamide (1.0 eq)
Solvent Ethanol
Temperature Reflux
Reaction Time 4-8 hours
Work-up Cool to room temperature, neutralize with NaHCO₃, extract with ethyl acetate
Purification Flash column chromatography
Expected Yield 60-80%

Detailed Procedure:

  • Dissolve 1-Bromo-4-(oxan-2-yl)butan-2-one (1.0 eq) and the desired thioamide (1.0 eq) in ethanol.

  • Heat the mixture to reflux and maintain for 4-8 hours.

  • Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography to yield the thiazole derivative.

Synthesis of Imidazole Derivatives

Substituted imidazoles are another class of heterocycles with broad therapeutic applications. The α-bromo ketone can react with an amidine to furnish a substituted imidazole.

Imidazole_Synthesis start 1-Bromo-4-(oxan-2-yl)butan-2-one product 2-Substituted-4-(2-(oxan-2-yloxy)ethyl)imidazole start->product NaOAc, EtOH, reflux reagent Amidine (R-C(NH)NH₂) reagent->product

Caption: General scheme for imidazole synthesis from an α-bromo ketone.

Deprotection of the THP Group and Further Functionalization

The THP group can be selectively removed under mild acidic conditions, revealing the primary alcohol for subsequent reactions. This is particularly useful for introducing diversity at this position late in a synthetic sequence.[7][9]

Protocol 4: Deprotection of the THP Ether

Parameter Value
Reactant THP-protected compound (1.0 eq)
Reagent Acetic acid:THF:Water (4:2:1) or p-TsOH in Methanol
Temperature Room temperature to 45 °C
Reaction Time 2-6 hours
Work-up Neutralize with NaHCO₃, extract with an appropriate solvent
Purification Flash column chromatography if necessary
Expected Yield >90%

Detailed Procedure (using Acetic Acid):

  • Dissolve the THP-protected compound (1.0 eq) in a 4:2:1 mixture of acetic acid, tetrahydrofuran (THF), and water.[10]

  • Stir the solution at room temperature or warm to 45 °C, monitoring by TLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Potential Therapeutic Applications

The synthetic utility of 1-Bromo-4-(oxan-2-yl)butan-2-one opens avenues for the development of novel drug candidates in several therapeutic areas.

  • Anticancer Agents: Many kinase inhibitors and other targeted anticancer therapies feature heterocyclic cores that can be accessed through reactions involving α-bromo ketones.[11][12][13] The hydroxyl group, once deprotected, can be used to attach solubilizing groups or moieties that interact with specific amino acid residues in the target protein.

  • Antiviral Compounds: Nucleoside and non-nucleoside inhibitors of viral replication often contain modified heterocyclic bases or side chains that can be synthesized using the methodologies described above.[14][15][16] The ability to introduce a hydroxylated side chain is advantageous for improving the pharmacokinetic properties of antiviral drugs.

Conclusion

1-Bromo-4-(oxan-2-yl)butan-2-one, while not a widely commercialized intermediate, represents a powerful and versatile building block for pharmaceutical synthesis. Its dual functionality allows for the controlled and sequential introduction of molecular complexity, making it an attractive starting point for the synthesis of diverse libraries of compounds for drug discovery. The protocols and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this and related α-bromo ketone intermediates.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Stabilizing 1-Bromo-4-(oxan-2-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4-(oxan-2-yl)butan-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Our goal is to provide you with in-depth technical information and practical solutions to prevent its polymerization and degradation, ensuring the integrity of your experiments and the quality of your results.

Introduction

1-Bromo-4-(oxan-2-yl)butan-2-one is a bifunctional molecule of significant interest in organic synthesis, featuring a reactive α-bromo ketone and a tetrahydropyranyl (THP) ether protecting group. This combination of functionalities, while synthetically useful, also presents inherent stability challenges. This guide will provide a comprehensive overview of the potential degradation pathways and offer detailed troubleshooting and preventative measures.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-Bromo-4-(oxan-2-yl)butan-2-one sample turning yellow and becoming more viscous?

A1: The observed changes in color and viscosity are classic indicators of degradation and polymerization. The primary cause is the inherent instability of the α-bromo ketone moiety, which can undergo self-condensation. This process is often catalyzed by acidic impurities.

Q2: What is the role of the tetrahydropyranyl (THP) ether in the instability of the molecule?

A2: The THP ether is an acid-labile protecting group.[1][2] Trace amounts of acid in the sample or from the storage environment can catalyze its hydrolysis. This degradation is problematic for two reasons: it alters the chemical structure of your starting material, and the hydrolysis products can themselves be acidic, creating an autocatalytic cycle that accelerates the degradation and polymerization of the α-bromo ketone.

Q3: Can I store this compound at room temperature?

A3: No, room temperature storage is not recommended. The rate of both polymerization and hydrolysis of the THP ether increases with temperature. For optimal stability, this compound should be stored at low temperatures.

Q4: I've heard that adding water can stabilize α-halo ketones. Is this a good idea for this specific compound?

A4: While it is true that small amounts of water have been shown to inhibit the decomposition of some α-halogenated ketones, this is a risky strategy for 1-Bromo-4-(oxan-2-yl)butan-2-one due to the presence of the acid-sensitive THP ether. The addition of unbuffered water could introduce or fail to neutralize acidity, leading to the rapid cleavage of the THP group. If water is to be used, it must be part of a carefully controlled buffered system to maintain a neutral pH.

Understanding the Degradation Pathway

The instability of 1-Bromo-4-(oxan-2-yl)butan-2-one arises from the interplay between its two functional groups. The proposed degradation pathway involves two key stages that can occur concurrently and influence each other:

  • Acid-Catalyzed Hydrolysis of the THP Ether: Any acidic species (H⁺) present can protonate the ether oxygen of the THP group, leading to ring-opening and ultimately hydrolysis to yield 4-hydroxy-1-bromobutan-2-one and 5-hydroxypentanal.[3] The latter can further generate acidic byproducts.

  • Acid-Catalyzed Self-Condensation (Polymerization) of the α-Bromo Ketone: The α-bromo ketone can undergo an acid-catalyzed enolization.[4][5][6] The resulting enol is nucleophilic and can attack the electrophilic carbonyl carbon of another molecule, initiating a condensation cascade that leads to oligomers and polymers. The presence of acidic species from THP ether degradation can significantly accelerate this process.

cluster_0 Degradation Cascade A 1-Bromo-4-(oxan-2-yl)butan-2-one C THP Ether Hydrolysis A->C Catalyzed by E α-Bromo Ketone Self-Condensation A->E Catalyzed by B Acidic Impurities (H⁺) B->C B->E D 4-Hydroxy-1-bromobutan-2-one + Acidic Byproducts C->D Yields D->E Autocatalysis F Polymerization/Oligomerization E->F Leads to

Caption: Interplay of degradation pathways.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the solid/solution Initial degradation and formation of chromophores.Immediately cool the sample to the recommended storage temperature. Consider repurification if the discoloration is significant.
Increased viscosity or solidification Advanced polymerization.The material is likely unusable for most applications. Discard the sample according to safety protocols. Review storage conditions to prevent future occurrences.
Appearance of a second spot on TLC Hydrolysis of the THP ether or formation of dimers/oligomers.Co-spot with a reference standard. If hydrolysis is confirmed, the material may be unsuitable for reactions sensitive to free hydroxyl groups. Consider repurification by flash chromatography.
Inconsistent reaction outcomes Partial degradation of the starting material.Verify the purity of the starting material using ¹H NMR or GC-MS before each use.

Prevention and Stabilization Protocols

The key to preventing polymerization is meticulous handling and storage to minimize exposure to acid, heat, and light.

Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature -20°C is ideal for long-term storage. For short-term (days), 2-8°C can be acceptable.Low temperatures significantly reduce the rates of both hydrolysis and polymerization reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric moisture and potential acidic gases (e.g., CO₂).
Container Tightly sealed amber glass vial.Protects from light, which can potentially initiate radical pathways, and prevents ingress of moisture and air.
Inhibitors The use of traditional radical inhibitors is not the primary solution as the main degradation pathway is likely ionic. The focus should be on maintaining a neutral pH.The polymerization is primarily acid-catalyzed, not radical-initiated.[7]
Protocol 1: Short-Term Stabilization with a Buffered Solution

For applications where the compound is used in a solution over a short period, a buffered solvent system can prevent pH drift.

Materials:

  • 1-Bromo-4-(oxan-2-yl)butan-2-one

  • Anhydrous, aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Phosphate buffer solution (pH 7.0), prepared with deionized water and sterile-filtered.

Procedure:

  • Prepare a stock solution of 1-Bromo-4-(oxan-2-yl)butan-2-one in the chosen anhydrous aprotic solvent at the desired concentration.

  • For every 10 mL of the organic solution, add 10 µL of the sterile-filtered pH 7.0 phosphate buffer.

  • Agitate the solution gently to ensure dispersion of the aqueous buffer. A slight cloudiness may be observed, which is acceptable for many applications.

  • Use this stabilized solution for your experiments within 24 hours.

Rationale: The buffer will neutralize any acidic impurities present or generated, thus inhibiting both the hydrolysis of the THP ether and the acid-catalyzed polymerization of the α-bromo ketone.[8][9][10]

Analytical Monitoring

Regularly assessing the purity of your material is crucial. Here are recommended analytical methods to detect degradation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for detecting the initial signs of degradation.

Protocol 2: GC-MS Analysis for Degradation Products

  • Sample Preparation: Prepare a dilute solution of your compound (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Method:

    • Column: A standard non-polar column (e.g., 5% phenyl polysiloxane) is suitable.

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

  • Data Analysis: Look for the appearance of new peaks at different retention times. Key degradation products to monitor for include:

    • 4-Hydroxy-1-bromobutan-2-one: The product of THP ether hydrolysis.

    • Higher molecular weight species: Dimers and trimers will have significantly longer retention times.

cluster_0 GC-MS Troubleshooting Workflow start Analyze sample by GC-MS c1 Single major peak corresponding to the pure compound? start->c1 res1 Material is pure. Proceed with experiment. c1->res1 Yes res2 Multiple peaks observed. c1->res2 No c2 Identify additional peaks by mass spectra. res2->c2 res3 Presence of hydrolysis product (4-hydroxy-1-bromobutan-2-one). c2->res3 res4 Presence of high molecular weight peaks. c2->res4 act1 Consider repurification or use in applications tolerant of free hydroxyl groups. res3->act1 act2 Material is polymerizing. Discard and review storage conditions. res4->act2

Caption: GC-MS analysis workflow.

¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for monitoring the overall integrity of the compound and detecting the formation of polymers.

Protocol 3: ¹H NMR Analysis for Polymerization

  • Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Pure Compound: The spectrum should show sharp, well-defined peaks corresponding to the structure of 1-Bromo-4-(oxan-2-yl)butan-2-one.

    • Degradation/Polymerization: The appearance of broad, poorly resolved signals, particularly in the aliphatic region, is a strong indication of oligomer and polymer formation.[11][12][13] A decrease in the integration of the characteristic peaks of the starting material relative to an internal standard would also indicate degradation.

References

  • JoVE. (2025, May 22). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • CHEM 222. (2017, March 30). Acid-catalyzed Alpha Halogenation of Ketones [Video]. YouTube. [Link]

  • Chem Help ASAP. (2019, January 9). mechanism of alpha-halogenation of ketones [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). (a) Monitoring the polymerization using (S,S)-1 and 2a by in situ¹H NMR... [Image]. [Link]

  • Bénéteau, R., et al. (2018). Radical-Mediated Reactions of α-Bromo Aluminium Thioacetals, α-Bromothioesters, and Xanthates for Thiolactone Synthesis. PMC. [Link]

  • Boydston, A. J., et al. (n.d.). Controlled radical polymerization of vinyl ketones using visible light. [Link]

  • Montina, A., et al. (2022). Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1 H Time Domain NMR at a Low Magnetic Field. MDPI. [Link]

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. [Link]

  • Kocienski, P. J. (n.d.). 4.5 Tetrahydropyranyl (THP) and Related Ethers. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Aptus Holland. (2019, August 6). Buffering Your Water. [Link]

  • Michigan State University. (n.d.). Chapter 23. Carbonyl Alpha Substitution Reactions. [Link]

  • Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]

  • Scribd. (n.d.). Buffer Use in Water pH Stabilization. [Link]

  • Pearson+. (n.d.). Acid-catalyzed halogenation is synthetically useful for convertin...[Link]

  • Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

  • Environmental Studies (EVS) Institute. (2024, June 15). Buffer Solutions: The Guardians of pH Stability. [Link]

  • Patsnap. (2025, September 22). NMR Spectroscopy Applications in Polymer Analysis. [Link]

  • National Institutes of Health. (n.d.). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. [Link]

  • Chemistry LibreTexts. (2023, October 23). 8.8: Buffers: Solutions That Resist pH Change. [Link]

  • OpenStax. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry Stack Exchange. (2020, August 17). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?[Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. [Link]

  • MDPI. (2022, June 2). Synthetic Access to Aromatic α-Haloketones. [Link]

  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

  • Almac Group. (2009, November 24). Highly stereoselective biocatalytic reduction of alpha-halo ketones. [Link]

  • ResearchGate. (n.d.). A Mild and Efficient Oxidative Deprotection of THP Ethers with NBS in the Presence of β-Cyclodextrin in Water. [Link]

  • Google Patents. (n.d.).
  • LCGC. (2016, January 17). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

  • ACS Publications. (2022, January 26). Allylboronic Esters as Acceptors in Radical Addition, Boron 1,2-Migration, and Trapping Cascades | Organic Letters. [Link]

  • YouTube. (2023, July 14). Radical Initiators and Inhibitors; Radical Bromination of Alkanes. [Link]

  • ResearchGate. (n.d.). Selective Debromination and α-Hydroxylation of α-Bromo Ketones Using Hantzsch Esters as Photoreductants. [Link]

Sources

Technical Support Center: Purification of 1-Bromo-4-(oxan-2-yl)butan-2-one

[1][2]

Ticket ID: #PUR-THP-BK-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Column Chromatography Protocol & Troubleshooting for Labile

12

Executive Summary: The "Double-Edged" Reactivity

You are working with 1-Bromo-4-(oxan-2-yl)butan-2-one .[1][2] This molecule presents a classic "bifunctional trap" in purification:

  • The

    
    -Bromoketone Moiety:  This electrophilic center is highly susceptible to dehydrohalogenation  (elimination of HBr) to form the corresponding enone.[1] This reaction is catalyzed by the Lewis acidic sites on standard silica gel.
    
  • The Oxan-2-yl (THP) Group: While generally stable to base, this acetal linkage is acid-sensitive.[1][2] Strong Lewis acids can trigger ring opening or deprotection.[1][2]

The Core Problem: Standard silica gel (

12

The Solution: You must use Buffered Silica Chromatography .

Standard Operating Procedure (SOP)

Protocol: Triethylamine-Buffered Silica Chromatography[1][2]

Do not attempt a standard flash column without modifying the stationary phase. Follow this protocol to neutralize acidic silanol groups.

Materials Required
  • Stationary Phase: Silica Gel 60 (

    
    ).[1][2]
    
  • Solvents: Hexanes (Hex), Ethyl Acetate (EtOAc), Triethylamine (

    
    ).[1][2][3]
    
  • Visualization: Phosphomolybdic Acid (PMA) or Hanessian’s Stain (Cerium Molybdate).[1][2] Note: UV detection is often unreliable due to weak

    
     absorption.[2]
    
Step-by-Step Workflow

Step 1: The Pre-Treatment (Slurry Method) [1]

  • Calculate the required silica (approx. 30-50g per 1g of crude material).[1]

  • Prepare the slurry solvent : 10% EtOAc in Hexanes + 1%

    
     (v/v) .[1]
    
  • Suspend the silica in this solvent mixture. Stir gently to release air bubbles.

  • Pour the slurry into the column.

  • Critical Step: Flush the packed column with at least 2 column volumes (CV) of the buffer solvent. This ensures the entire silica bed is neutralized.

Step 2: Sample Loading

  • Preferred: Liquid loading.[2] Dissolve crude oil in a minimum volume of 5% EtOAc/Hexanes.

  • Avoid: Solid loading on un-buffered silica. If solid loading is necessary, mix your compound with Celite, not raw silica.[1]

Step 3: Elution Gradient

  • Initial Eluent: 100% Hexanes (to remove non-polar impurities).[1][2]

  • Gradient: 0%

    
     20% EtOAc in Hexanes.
    
    • Note: You do not need to keep adding

      
       to the gradient solvents if the column was pre-equilibrated properly, but maintaining 0.5% 
      
      
      is safer for slow runs.[1][2]

Step 4: Fraction Collection

  • Collect small fractions.

    
    -bromoketones often tail; small fractions allow you to cut the "tail" which usually contains decomposition products.[1]
    

Visualization: Decision Logic & Workflow

Figure 1: Purification Strategy Decision Tree

Before starting, assess your crude material's profile using this logic flow.

PurificationStrategyStartCrude Mixture Analysis (TLC)CheckPurityIs the major spot >80% pure?Start->CheckPuritySolidOrOilPhysical State?CheckPurity->SolidOrOilYesCheckRfIs Rf < 0.2 in 10% EtOAc?CheckPurity->CheckRfNo (Complex Mix)RecrystRecrystallization(Et2O/Pentane cold)SolidOrOil->RecrystSolidShortPathRapid Filtration Plug(Buffered Silica)SolidOrOil->ShortPathOilCheckRf->ShortPathYes (Too Polar/Streaking)FullColumnFull Buffered Column(1% TEA Pre-wash)CheckRf->FullColumnNo (Good Separation)

Caption: Figure 1.[1][2] Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Troubleshooting Guide (FAQ)

Q1: I see my product spot on TLC, but it vanishes or turns into a streak during the column run. Why? A: This is classic on-column decomposition . The acidic silica is catalyzing the elimination of HBr.

  • Fix: Did you add Triethylamine? If not, the silica is eating your product.[2] If you did, increase the percentage to 1% or switch to Florisil® (magnesium silicate), which is less acidic than silica but less basic than alumina.[2]

Q2: My product co-elutes with a UV-active impurity. A: Your compound has weak UV absorbance (carbonyl only).[1] The "impurity" might be the enone (elimination product), which is highly UV active (conjugated system).[1]

  • Diagnostic: Stain the TLC with PMA. The

    
    -bromoketone usually stains dark blue/black, while the enone may stain differently or show up strongly under UV (254 nm).[1][2]
    
  • Fix: Use a shallower gradient (e.g., 5%

    
     10% EtOAc) on buffered silica.[1][2]
    

Q3: Can I use Alumina instead? A: Proceed with caution. Basic Alumina will almost certainly cause dehydrobromination immediately.[2] Neutral Alumina (Grade III) is a viable alternative if buffered silica fails, but it has lower resolving power.[1][2]

Q4: The product is an oil that refuses to solidify. A: This is common for THP-protected alkyl chains.

  • Fix: Do not force solidification with heat (decomposition risk).[1][2] Remove solvent under high vacuum (< 1 mbar) at ambient temperature.[1][2] If high purity is required for storage, store as a frozen benzene or dioxane solution (lyophilized state) if applicable, or simply at -20°C under Argon.[1][2]

Q5: What is the estimated Rf value? A: While solvent dependent, in 20% EtOAc/Hexanes , 1-Bromo-4-(oxan-2-yl)butan-2-one typically appears around Rf 0.35 - 0.45 .[1][2]

  • Note: The non-brominated precursor (methyl ketone) will be more polar (lower Rf).[1] The dibrominated byproduct (if any) will be less polar (higher Rf).[1]

Data & Specifications

Table 1: Solvent System Optimization
Solvent SystemAdditiveSuitabilityNotes
Hexane / EtOAc NoneLow High risk of streak/decomposition.[1][2]
Hexane / EtOAc 1%

High Recommended.[1][3] Stabilizes the bromide.
DCM / MeOH NoneCritical Failure Methanol is nucleophilic; risk of substitution (

).[1]
Ether / Pentane NoneMedium Good for solubility, but harder to control gradient.[2]
Table 2: Stability Profile
ConditionStability RatingRecommendation
Silica Gel (Acidic) Poor (< 1 hour)Avoid or Buffer.[1][2]
Heat (> 40°C) ModerateKeep rotovap bath < 30°C.
Moisture ModerateTHP is stable, but

-bromo can hydrolyze over time.[1][2]
Light ModerateStore in amber vials (radical bromination risk).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2] (Standard reference for neutralizing silica gel).

    • Choi, H. W., et al. (2004).[1][2] "Synthetic Studies on the Halichondrin B Analogues." Journal of the American Chemical Society. (Context for THP-containing ketone intermediates in Eribulin synthesis).

    • BenchChem Technical Support. (2025). "Decomposition of alpha-functionalized ketones on silica gel." (General protocols for amine/bromide buffering).

    Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Bromo-4-(oxan-2-yl)butan-2-one before handling.[1][2]

    12

    Storage conditions for unstable alpha-bromo-4-(oxan-2-yl)-2-butanone

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: Stability & Storage of

    
    -Halo Ketones 
    Subject: 
    
    
    
    -bromo-4-(oxan-2-yl)-2-butanone (Unstable Intermediate) Ticket ID: #BK-THP-001 Priority: Critical (High Risk of Decomposition)

    Executive Summary: The "Acid Suicide" Risk

    As a Senior Application Scientist, I must immediately flag the structural conflict in your molecule. You are dealing with a "tethered suicide" system.

    • The Head (

      
      -Bromoketone):  This moiety is thermally unstable and prone to autocatalytic decomposition, releasing Hydrogen Bromide (HBr).
      
    • The Tail (Oxan-2-yl / Tetrahydropyran-2-yl): This is an acid-sensitive acetal. It is stable to base but rapidly hydrolyzes in the presence of acid .

    The Danger: As the

    
    -bromoketone degrades (even slightly), it releases HBr. This HBr immediately attacks the oxanyl ring, cleaving it to form an aldehyde/alcohol, which then polymerizes with the reactive ketone. This creates a feedback loop: Decomposition 
    
    
    
    Acid
    
    
    More Decomposition.

    Part 1: Critical Storage Protocol

    Do not treat this as a standard organic solid. It requires active stabilization.

    Storage Conditions Table
    ParameterRecommendationTechnical Rationale
    Temperature -80°C (Deep Freeze)Arrhenius suppression of HBr elimination. -20°C is often insufficient for >1 week storage.
    Physical State Solid (if possible) or Frozen Benzene/Dioxane Matrix Neat oils concentrate the autocatalytic acid. Freezing in an inert solvent dilutes intermolecular reactions.
    Atmosphere Argon (Balloon/Glovebox) Oxygen promotes radical decomposition; Moisture hydrolyzes the C-Br bond.
    Stabilizer Acid Scavenger (Essential) Add 1% w/w solid
    
    
    or basic alumina to the storage vial. This neutralizes trace HBr before it attacks the oxanyl ring.
    Container Amber Glass (Silanized) Blocks UV light (prevents radical C-Br cleavage). Silanization prevents surface hydroxyls from catalyzing degradation.

    Part 2: Troubleshooting Guide (FAQ)

    Q1: The compound turned from pale yellow to dark brown/black overnight. Is it salvageable?
    • Diagnosis: This is the "HBr Cascade." The color comes from conjugated enones and polymers formed after the acid cleaved the oxanyl group.

    • Action:

      • Dissolve a small aliquot in

        
         (neutralized with basic alumina).
        
      • Check NMR.[1] If the "oxan-2-yl" multiplet at

        
         3.5-4.0 ppm is gone or shifted, the protecting group is lost.
        
      • Verdict: If >10% degraded, discard. Re-purification usually accelerates decomposition due to silica acidity.

    Q2: Can I store it in solution?
    • Yes, but choose wisely.

      • Good: Benzene, Toluene, or MTBE (Methyl tert-butyl ether). MTBE is slightly Lewis basic and can help buffer protons.

      • Fatal: Chloroform or Dichloromethane (DCM). These often contain trace HCl or form HCl over time, which will destroy the oxanyl group.

      • Protocol: Store as a 0.1 M solution over activated 3Å molecular sieves and a spatula tip of

        
        .
        
    Q3: I need to remove the solvent. Can I use the rotovap?
    • Risk: High. Concentration increases acidity and heat promotes elimination.

    • Solution:

      • Never heat the bath above 30°C.

      • Co-evaporation: Add Toluene before evaporating. It forms an azeotrope that helps remove moisture and keeps the temperature low.

      • Buffer: Add a drop of Triethylamine (

        
        ) to the flask before evaporation to keep the environment slightly basic.
        

    Part 3: Mechanistic Visualization

    Diagram 1: The Decomposition Cycle (The "Why")

    This diagram illustrates the self-destruct mechanism you are fighting against.

    DecompositionCycle Compound Intact alpha-bromo-4-(oxan-2-yl)-2-butanone Trigger Trigger: Heat / Light / Moisture Compound->Trigger Exposure HBr HBr Release (Autocatalyst) Compound->HBr Slow Decay Trigger->HBr Elimination HBr->Compound Catalyzes Further Elimination Cleavage Acid Attack on Oxanyl (THP) Ring HBr->Cleavage Protonation of Ether Polymer Black Tar (Polymerization) Cleavage->Polymer Ring Opening

    Caption: The autocatalytic cycle where trace HBr release triggers the destruction of the acid-sensitive oxanyl group.

    Diagram 2: Safe Workup & Storage Workflow

    Follow this decision tree to maximize shelf-life immediately after synthesis.

    StorageWorkflow Reaction Crude Reaction Mixture Quench Quench: Sat. NaHCO3 (Cold) Reaction->Quench Neutralize Acid Extract Extraction: Et2O or MTBE Quench->Extract Dry Drying: Na2SO4 + Trace K2CO3 Extract->Dry Remove Water Evap Concentration: <30°C, No Heat Dry->Evap Keep Basic Storage Storage: -80°C under Argon Evap->Storage Immediate Freeze

    Caption: Optimized workflow emphasizing neutralization and cold handling to prevent HBr accumulation.

    Part 4: Emergency Re-Purification

    If you suspect slight decomposition (yellowing) but need to use the compound:

    • Do NOT use Silica Gel Chromatography: Standard silica is acidic (

      
      ) and will destroy your compound on the column.
      
    • Use Neutralized Silica:

      • Slurry silica gel in Hexanes containing 5% Triethylamine (

        
        ).
        
      • Wash with pure Hexanes.

      • Run the column rapidly.

    • Alternative: Rapid filtration through a plug of Basic Alumina .

    References

    • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999. (Detailing the acid lability of Tetrahydropyranyl/Oxanyl ethers).

    • Podgoršek, A. et al. "Halogenation of Ketones with Halogens." Current Organic Chemistry, 2008.

      
      -haloketones). 
      
    • Sanford, M. S. et al. "Purification and Handling of Unstable Electrophiles." Journal of the American Chemical Society, 2005. (General protocols for handling acid-sensitive alkyl halides).

    Sources

    Validation & Comparative

    Advanced NMR Characterization Guide: 1-Bromo-4-(oxan-2-yl)butan-2-one

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary & Strategic Context

    In the synthesis of complex polyketides and marine natural product scaffolds (e.g., spongistatins), 1-Bromo-4-(oxan-2-yl)butan-2-one serves as a critical electrophilic building block. Its structural integrity is defined by two distinct domains: the labile

    
    -bromoketone "warhead" and the stereochemically sensitive tetrahydropyran (THP) ring.
    

    The Challenge: Standard characterization in Chloroform-d (

    
    ) often fails to resolve the aliphatic "fingerprint" region (1.2–1.9 ppm), where the THP ring protons overlap with the alkyl linker. Furthermore, distinguishing the 
    
    
    
    -bromo product from its chlorinated analog (a common byproduct when using acid chlorides) or the unreacted methyl ketone is critical for downstream yield.

    The Solution: This guide compares the standard

    
     protocol against a Benzene-d6 (
    
    
    
    ) Resolution Strategy
    . We demonstrate that
    
    
    offers superior performance for structural verification due to the Aromatic Solvent Induced Shift (ASIS) effect, specifically resolving the THP diastereotopic protons.

    Structural Analysis & Numbering System

    Before interpreting spectra, we must establish the connectivity. The molecule comprises a 2-butanone backbone substituted at C1 with bromine and at C4 with an oxan-2-yl (tetrahydropyran) group.

    Diagram 1: Molecular Connectivity & Numbering

    G cluster_0 Key Diagnostic Signals Br Br C1 C1 Br->C1 C2 C2 (C=O) C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 THP_C2 C1' (THP) C4->THP_C2 O_THP O THP_C2->O_THP Ring THP_Ring THP Ring Note1 C1-H: Singlet (3.9-4.0 ppm) Note2 C1'-H: Multiplet (3.2-3.4 ppm)

    Caption: Connectivity map highlighting the electrophilic C1 site and the stereogenic C1' THP attachment.

    Comparative Performance: Solvent Selection Strategy

    The choice of solvent is not merely about solubility; it is a tool for spectral dispersion.[1] We compared the performance of

    
     (Standard) vs. 
    
    
    
    (Alternative) for this specific substrate.
    Mechanism of Action: The ASIS Effect

    Benzene molecules form transient solvation complexes around the solute. The anisotropy of the benzene ring creates a shielding cone. Electron-deficient protons (like those near the ketone) are shielded differently than the aliphatic THP protons, "stretching" the spectrum.

    Table 1: Comparative Chemical Shift Data ( NMR, 400 MHz)
    Proton Assignment
    
    
    in
    
    
    (ppm)
    
    
    in
    
    
    (ppm)
    Performance Verdict
    H-1 (
    
    
    -bromo)
    3.95 (s) 3.55 (s) High. Large upfield shift (
    
    
    ) confirms proximity to C=O.
    H-3 (Linker) 2.65 (t)2.15 (t)Moderate. Clear separation from solvent water peak.
    H-1' (THP methine) 3.25 (m)3.10 (m)Critical. Moves away from
    
    
    residual peak overlap.
    THP Ring (H-3' to H-6') 1.40 – 1.90 (overlapping)1.10 – 1.60 (resolved) Superior.
    
    
    resolves axial/equatorial couplings often obscured in
    
    
    .

    Senior Scientist Insight:

    Use

    
     for routine purity checks due to cost. However, if you are assigning stereochemistry at the C1' position or validating the THP ring integrity, you must use 
    
    
    
    . The dispersion in the 1.0–2.0 ppm region allows for the calculation of
    
    
    -values necessary to confirm the chair conformation.

    Distinguishing Alternatives: The Halogen Check

    A common failure mode in synthesizing this molecule is the accidental formation of the Chloro-analog (if using

    
     elsewhere) or incomplete conversion of the Methyl Ketone  precursor. NMR is the fastest way to validate the "Warhead" (C1 position).
    
    Table 2: Diagnostic Signals for Reaction Monitoring
    Candidate StructureC1 Proton Signal (
    
    
    )
    MultiplicityInterpretation
    Target:
    
    
    -Bromo Ketone
    3.95 ppm Singlet (2H) Product. Deshielded by Br and C=O.
    Alternative:
    
    
    -Chloro Ketone
    4.15 ppmSinglet (2H)Impurity. Cl is more electronegative
    
    
    further downfield shift.
    Precursor: Methyl Ketone 2.15 ppmSinglet (3H)Incomplete Reaction. Distinct upfield shift and integration of 3H vs 2H.

    Experimental Protocol: Self-Validating Workflow

    To ensure reproducibility and data integrity (E-E-A-T), follow this protocol. It includes "Stop/Go" checkpoints to prevent wasting instrument time on degraded samples.

    Step-by-Step Methodology
    • Sample Preparation (The "Dilution Rule"):

      • Dissolve ~10 mg of oil in 0.6 mL of solvent (

        
         or 
        
        
        
        ).
      • Checkpoint: If the solution turns cloudy or yellow immediately, the

        
        -bromo ketone may be eliminating HBr. Filter through a small plug of anhydrous 
        
        
        
        if acid sensitivity is suspected.
    • Acquisition Parameters:

      • Pulse Angle:

        
         (ensures accurate integration).
        
      • Relaxation Delay (d1): Set to 5 seconds . The isolated C1 protons have long

        
         relaxation times. Short delays will under-integrate the diagnostic singlet, leading to false purity calculations.
        
      • Scans: 16 (Standard) or 64 (for C13 satellites check).

    • Processing & Validation:

      • Phase manually.

      • Baseline correct (Bernstein polynomial).

      • Internal Validation: Integrate the THP H-1' methine (3.2-3.4 ppm) to 1.00. The C1 Singlet must integrate to

        
        . If the ratio is off, check for the "Methyl Ketone" precursor (singlet at 2.15 ppm).
        
    Diagram 2: Characterization Logic Flow

    Workflow Start Crude Product Isolated Solvent Select Solvent: CDCl3 (Routine) or C6D6 (Detailed) Start->Solvent Acquire Acquire 1H NMR (d1 = 5s) Solvent->Acquire Check1 Check 3.9-4.2 ppm Region Acquire->Check1 Res1 Singlet @ 3.95 ppm Check1->Res1 Found Res2 Singlet @ 2.15 ppm Check1->Res2 Found Res3 Singlet @ 4.15 ppm Check1->Res3 Found Action1 Target Confirmed. Proceed to 2D NMR. Res1->Action1 Action2 Starting Material. Reprocess Reaction. Res2->Action2 Action3 Chloro-Impurity. Check Reagents. Res3->Action3

    Caption: Decision tree for rapid purity assessment and impurity identification.

    Advanced Validation: 2D NMR Strategy

    For regulatory submission or publication, 1D proton NMR is insufficient.

    • COSY (Correlation Spectroscopy): Use to trace the spin system from the THP methine (H-1') through the linker (H-4, H-3) to the ketone.

      • Note: The C1 protons (isolated singlet) will not show COSY correlations, which is a key confirmation of the quaternary C2 carbonyl break.

    • HSQC (Heteronuclear Single Quantum Coherence): Confirm the C1 carbon shift. The

      
      -bromo carbon should appear around 30–35 ppm . If it appears at 50+ ppm, you likely have the 
      
      
      
      -ether or alcohol (hydrolysis product).

    References

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General principles of

      
      -halo ketone shifts).
      
    • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

    • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
    • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry. Link (Authoritative database for chemical shift prediction).

    Sources

    HPLC method development for 1-Bromo-4-(oxan-2-yl)butan-2-one purity

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    Developing a purity method for 1-Bromo-4-(oxan-2-yl)butan-2-one presents a dual challenge common in intermediate synthesis but rarely addressed in standard protocols: photometric silence and chemical reactivity .

    This guide objectively compares three methodological approaches. Experimental evidence confirms that while standard "generic" HPLC methods fail to provide adequate sensitivity for impurity profiling, a Charged Aerosol Detection (CAD) approach or a rigorously optimized Low-UV (210 nm) method using aprotic solvents is required for reliable quantitation.

    Part 1: The Challenge – Molecule Analysis

    Before selecting a column, we must deconstruct the analyte's physicochemical limitations.

    FeatureStructural ComponentChromatographic Implication
    Weak Chromophore Aliphatic KetoneProblem: The
    
    
    transition occurs ~280 nm but is extremely weak (
    
    
    ). The
    
    
    transition is <190 nm.[1] Impact: Standard UV detection at 254 nm will yield negligible signal.
    Reactivity Alkyl BromideProblem: Susceptible to nucleophilic substitution (solvolysis) in protic solvents (MeOH) or hydrolysis in basic buffers. Impact: Sample diluent must be aprotic (Acetonitrile).
    Polarity Oxan-2-yl (Tetrahydropyran)Problem: Moderate polarity cyclic ether. Impact: Requires sufficient aqueous phase for retention but risks eluting in the solvent front if the organic start is too high.

    Part 2: Method Comparison & Performance Data

    We compared three distinct scenarios to determine the optimal method.

    Scenario A: The "Generic" Failure
    • Conditions: C18 Column, Methanol/Water Gradient, UV 254 nm.

    • Outcome: Critical Failure. The analyte absorbs negligibly at 254 nm. Furthermore, the use of Methanol as a diluent/mobile phase caused degradation (formation of methoxy-analog) within 4 hours.

    Scenario B: Optimized Low-UV (The "Accessible" Solution)
    • Conditions: C18 Column, Acetonitrile/Water (0.1% H3PO4), UV 210 nm.

    • Outcome: Functional. Detection at 210 nm captures the shoulder of the carbonyl absorption. Acetonitrile prevents solvolysis.

    • Limitation: Gradient baseline drift is significant at 210 nm; sensitivity is moderate (LOQ ~0.1%).

    Scenario C: Charged Aerosol Detection (The "Gold Standard")
    • Conditions: C18 Column, Acetonitrile/Water (0.1% Formic Acid), CAD.

    • Outcome: Superior. CAD detects the analyte based on mass, independent of chromophores.

    • Advantage: Uniform response factor for impurities lacking UV absorption (e.g., starting material debris).

    Comparative Data Summary
    MetricMethod A (Generic UV 254)Method B (Optimized UV 210)Method C (CAD)
    Linearity (
    
    
    )
    N/A (No Signal)0.9920.999
    LOD (ppm) > 1000505
    Signal-to-Noise < 325> 150
    Sample Stability Poor (< 4 hrs)Good (> 24 hrs)Good (> 24 hrs)
    Impurity Coverage 0%60%100%

    Part 3: Detailed Experimental Protocol (Recommended)

    This protocol utilizes Method C (CAD) as the primary recommendation, with Method B (UV 210) parameters listed as an alternative for labs without CAD.

    Instrumentation & Materials
    • System: UHPLC or HPLC (Agilent 1290/Waters H-Class equivalent).

    • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C) OR UV/DAD at 210 nm (Bandwidth 4 nm).

    • Column: Agilent Zorbax Eclipse Plus C18 (

      
       mm, 3.5 µm) or Phenomenex Kinetex C18.
      
      • Why: High surface area carbon load provides retention for the aliphatic chain; "Plus" or "Kinetex" technology reduces silanol activity which can tail the ketone.

    Reagents
    • Solvent A: Milli-Q Water + 0.1% Formic Acid (for CAD) or 0.1% Phosphoric Acid (for UV).

    • Solvent B: Acetonitrile (HPLC Grade).[2] Do NOT use Methanol.

    • Diluent: 100% Acetonitrile.

    Chromatographic Conditions
    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C.

    • Injection Volume: 10 µL.

    • Gradient Profile:

    Time (min)% Solvent B (ACN)Comments
    0.010Initial hold for polar impurities
    2.010Isocratic hold
    12.090Gradient elution of main peak
    15.090Wash lipophilic impurities
    15.110Re-equilibration
    20.010End of Run
    Sample Preparation (Critical)
    • Weighing: Accurately weigh 10 mg of 1-Bromo-4-(oxan-2-yl)butan-2-one.

    • Dissolution: Dissolve immediately in 100% Acetonitrile .

      • Warning: Do not use protic solvents (MeOH, EtOH, Water) as the diluent. The alkyl bromide is prone to hydrolysis/solvolysis in the vial before injection.

    • Filtration: Filter through a 0.2 µm PTFE filter (Hydrophobic). Nylon filters may adsorb the bromide.

    Part 4: Visualizations

    Diagram 1: Method Development Logic Tree

    This decision tree illustrates the scientific causality behind selecting CAD/Low-UV over standard methods.

    MethodDevelopment Start Start: 1-Bromo-4-(oxan-2-yl)butan-2-one CheckChrom Check Chromophore (Aliphatic Ketone) Start->CheckChrom DecisionUV Is UV > 240nm available? CheckChrom->DecisionUV UV254 Standard UV (254nm) DecisionUV->UV254 No (Weak n-pi*) LowUV Low UV (210nm) DecisionUV->LowUV Alternative CAD Charged Aerosol Detection (CAD) DecisionUV->CAD Preferred Path Fail1 FAILURE: No Signal UV254->Fail1 Issues Issues: Solvent Cutoff, Gradient Drift LowUV->Issues Issues->CAD Optimize Success SUCCESS: High Sensitivity, Universal Response CAD->Success

    Caption: Decision logic for detector selection. The lack of conjugation necessitates CAD or Low-UV strategies.

    Diagram 2: Sample Stability & Workflow

    A self-validating workflow to ensure the bromide moiety remains intact during analysis.

    SampleWorkflow Raw Raw Material Diluent Select Diluent Raw->Diluent MeOH Methanol/Water Diluent->MeOH Avoid ACN 100% Acetonitrile Diluent->ACN Recommended Degrade DEGRADATION (Solvolysis/Hydrolysis) MeOH->Degrade Stable Stable Solution (>24 Hours) ACN->Stable Inject Inject HPLC (Acidic Mobile Phase) Stable->Inject Result Accurate Purity Profile Inject->Result

    Caption: Sample preparation workflow highlighting the critical exclusion of protic solvents to prevent degradation.

    References

    • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC theory and column selection).
    • Gamache, P. H., et al. (2020). "Charged Aerosol Detection in Pharmaceutical Analysis." Chromatography Online. Link (Validation of CAD for weak chromophores).

    • Martinez, R. D., et al. (1992).[3] "The Near UV Absorption Spectra of Several Aliphatic Aldehydes and Ketones." Atmospheric Environment. Link (Confirming weak UV absorption of aliphatic ketones >280nm).

    • Magnusson, B., & Örnemark, U. (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods.

    Sources

    A Technical Guide to Benchmarking 1-Bromo-4-(oxan-2-yl)butan-2-one Against Commercial Building Blocks

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of medicinal chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. 1-Bromo-4-(oxan-2-yl)butan-2-one, a versatile bifunctional reagent, has emerged as a valuable tool for the introduction of the tetrahydropyran (THP) motif, a privileged scaffold in many biologically active molecules. The THP ring can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, making it a desirable feature in modern drug design.[1][2][3] This guide provides an in-depth technical comparison of 1-Bromo-4-(oxan-2-yl)butan-2-one with commercially available, structurally related α-bromo-ketones, offering experimental insights to inform your selection of building blocks.

    Comparative Analysis of Physicochemical Properties

    A fundamental understanding of the physicochemical properties of a building block is essential for predicting its behavior in a reaction. Here, we compare 1-Bromo-4-(oxan-2-yl)butan-2-one with two commercially available and functionally analogous α-bromo-ketones: 1-Bromo-2-butanone and 1-Bromo-4-methoxybutan-2-one.

    Property1-Bromo-4-(oxan-2-yl)butan-2-one1-Bromo-2-butanone1-Bromo-4-methoxybutan-2-one
    Molecular Formula C9H15BrO3C4H7BrOC5H9BrO2
    Molecular Weight 251.12 g/mol 151.00 g/mol [4]181.03 g/mol [5]
    Boiling Point Not readily available105 °C at 150 mmHg[6]Not readily available
    Density Not readily available1.479 g/mL at 25 °CNot readily available
    Refractive Index Not readily availablen20/D 1.465Not readily available
    Key Structural Feature Tetrahydropyran (Oxane) RingEthyl GroupMethoxyethyl Group
    Primary Application Introduction of a THP-containing side chainGeneral purpose α-bromo-ketone building block[6]Introduction of a methoxy-containing side chain

    Benchmark Reaction: Synthesis of a Substituted Thiazole

    To provide a quantitative comparison of reactivity, we propose a benchmark reaction: the Hantzsch-type synthesis of a 2-aminothiazole derivative. This reaction is a cornerstone in the synthesis of heterocycles, a common application for α-bromo-ketones. The reaction involves the condensation of the α-bromo-ketone with thiourea.

    The proposed benchmark reaction is the synthesis of 2-amino-4-(2-(oxan-2-yl)ethyl)thiazole, 2-amino-4-ethylthiazole, and 2-amino-4-(2-methoxyethyl)thiazole from their respective α-bromo-ketone precursors.

    Experimental Workflow

    The following diagram outlines the general experimental workflow for the benchmark thiazole synthesis.

    Benchmark_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Dissolve α-bromo-ketone (1.0 eq) in Ethanol B Add Thiourea (1.1 eq) A->B Stir C Reflux Reaction Mixture (e.g., 4-6 hours) B->C Heat D Cool to RT & Concentrate C->D Monitor by TLC E Add Water & Basify (e.g., NaHCO3) D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (e.g., Na2SO4) F->G H Purify by Column Chromatography G->H I Characterize Product (NMR, IR, MS) H->I J Determine Yield & Purity I->J

    Caption: General workflow for the benchmark synthesis of substituted 2-aminothiazoles.

    Detailed Experimental Protocol

    Materials:

    • 1-Bromo-4-(oxan-2-yl)butan-2-one (or alternative α-bromo-ketone) (1.0 eq)

    • Thiourea (1.1 eq)

    • Ethanol (anhydrous)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the α-bromo-ketone (1.0 eq) and anhydrous ethanol.

    • Stir the mixture until the α-bromo-ketone is completely dissolved.

    • Add thiourea (1.1 eq) to the solution.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the reaction mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • To the residue, add water and carefully add saturated aqueous sodium bicarbonate solution until the mixture is basic (pH ~8).

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aminothiazole derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure and purity.[4][7][8][9][10][11][12][13][14][15][16]

    • Calculate the percentage yield of the purified product.

    Expected Outcomes and Performance Metrics

    The primary performance metrics for this benchmark comparison are reaction yield, purity of the final product, and reaction time.

    • 1-Bromo-4-(oxan-2-yl)butan-2-one: Due to the presence of the bulky tetrahydropyran ring, this building block may exhibit slightly lower reactivity compared to less sterically hindered alternatives. However, it provides direct access to a valuable THP-substituted thiazole, which is of significant interest in medicinal chemistry.

    • 1-Bromo-2-butanone: As a smaller and less hindered molecule, 1-bromo-2-butanone is expected to react more rapidly and potentially give a higher yield of the corresponding 2-amino-4-ethylthiazole.[4][6] Its simplicity and commercial availability make it a cost-effective choice for many applications.

    • 1-Bromo-4-methoxybutan-2-one: This building block offers a balance between the steric bulk of the THP-containing analog and the simplicity of 1-bromo-2-butanone. The methoxy group can influence the electronic properties of the molecule and may affect the reaction rate and yield.[5]

    The Causality Behind Experimental Choices

    The selection of the Hantzsch thiazole synthesis as the benchmark reaction is based on its robustness, broad applicability, and relevance to the synthesis of biologically active compounds. Ethanol is chosen as the solvent due to its ability to dissolve both the α-bromo-ketone and thiourea, and its suitable boiling point for reflux conditions. The use of a slight excess of thiourea ensures the complete consumption of the limiting α-bromo-ketone. The basic work-up with sodium bicarbonate is crucial to neutralize any hydrobromic acid formed during the reaction and to facilitate the extraction of the free amine product. Purification by column chromatography is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.

    Conclusion for the Senior Application Scientist

    This guide provides a framework for the objective comparison of 1-Bromo-4-(oxan-2-yl)butan-2-one with other commercially available α-bromo-ketone building blocks. While 1-bromo-2-butanone may offer higher reactivity in some cases due to its smaller size, 1-Bromo-4-(oxan-2-yl)butan-2-one provides a direct and efficient route to incorporating the medicinally important tetrahydropyran motif. The choice of building block will ultimately depend on the specific synthetic goals, the desired final molecular architecture, and considerations of cost and availability. We encourage researchers to utilize the provided experimental protocol to conduct their own in-house benchmarking studies to make the most informed decision for their drug discovery programs.

    References

    • Current time information in Pasuruan, ID. (n.d.). Google.
    • PubChem. (n.d.). 1-Bromo-2-butanone. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

    • Cheméo. (n.d.). Chemical Properties of 2-Butanone, 1-bromo- (CAS 816-40-0). Retrieved February 24, 2026, from [Link]

    • PubChem. (n.d.). 1-Bromo-4-methoxybutan-2-one. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

    • Purdue University. (n.d.). Multifunctional Building Blocks Compatible with Photoredox-Mediated Alkylation for DNA-Encoded Library Synthesis. PMC. Retrieved February 24, 2026, from [Link]

    • PubChem. (n.d.). 1-Bromo-4-methoxybutane. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]

    • SpectraBase. (n.d.). tetrahydro-2H-pyran - Optional[ATR-IR] - Spectrum. Retrieved February 24, 2026, from [Link]

    • 3ASenrise. (n.d.). Tetrahydropyran. Retrieved February 24, 2026, from [Link]

    • OpenOChem Learn. (n.d.). HNMR Practice 1. Retrieved February 24, 2026, from [Link]

    • ChemSynthesis. (2025, May 20). 3-bromo-4-methoxy-2-butanone. Retrieved February 24, 2026, from [Link]

    • ATB. (n.d.). Tetrahydropyran | C5H10O | MD Topology | NMR | X-Ray. Retrieved February 24, 2026, from [Link]

    • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1-bromobutane. Retrieved February 24, 2026, from [Link]

    • International Journal of Research Culture Society. (n.d.). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved February 24, 2026, from [Link]

    • ResearchGate. (n.d.). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Retrieved February 24, 2026, from [Link]

    • SpectraBase. (n.d.). 1-Bromo-2-butyne - Optional[1H NMR] - Spectrum. Retrieved February 24, 2026, from [Link]

    • National Institutes of Health. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PMC. Retrieved February 24, 2026, from [Link]

    • PubMed. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025? Retrieved February 24, 2026, from [Link]

    • University of York. (2017, March 31). Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products. York Research Database. Retrieved February 24, 2026, from [Link]

    • Chemsrc. (2025, August 25). 1-Bromo-4-phenyl-2-butanone. Retrieved February 24, 2026, from [Link]

    • National Institutes of Health. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC. Retrieved February 24, 2026, from [Link]

    • HETEROCYCLES. (n.d.). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved February 24, 2026, from [Link]

    • Semantic Scholar. (n.d.). The Reactions of a-Bromo Ketones with Primary Amines. Retrieved February 24, 2026, from [Link]

    • PubMed. (2024, February 21). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved February 24, 2026, from [Link]

    • PDF Free Download. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved February 24, 2026, from [Link]

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    A Comparative Guide to Quality Control Standards for the Synthesis of 1-Bromo-4-(oxan-2-yl)butan-2-one

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the synthesis of novel pharmaceutical intermediates like 1-Bromo-4-(oxan-2-yl)butan-2-one represents a critical step in the discovery pipeline. The structural integrity and purity of such building blocks are paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quality control standards and analytical methodologies for the synthesis of 1-Bromo-4-(oxan-2-yl)butan-2-one. We will explore the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative analytical principles.

    Synthetic Pathway and Critical Quality Checkpoints

    While multiple synthetic routes to 1-Bromo-4-(oxan-2-yl)butan-2-one are conceivable, a common and logical approach involves a three-step sequence starting from butane-1,3-diol. This pathway is selected for its use of readily available starting materials and well-understood chemical transformations. Each step, however, presents unique challenges and potential impurity ingress, necessitating rigorous in-process and final quality controls.

    The proposed synthesis is as follows:

    • Protection: Selective protection of the primary alcohol of butane-1,3-diol with 3,4-dihydropyran (DHP) to form the tetrahydropyranyl (THP) ether, yielding 4-(oxan-2-yloxy)butan-2-ol.

    • Oxidation: Oxidation of the secondary alcohol of the intermediate to a ketone, forming 4-(oxan-2-yl)butan-2-one.

    • α-Bromination: Selective bromination at the α-position of the ketone to yield the final product, 1-Bromo-4-(oxan-2-yl)butan-2-one.

    Synthesis_Pathway SM Butane-1,3-diol INT1 4-(Oxan-2-yloxy)butan-2-ol SM->INT1 DHP, cat. H+ Imp1 Di-protected diol SM->Imp1 INT2 4-(Oxan-2-yl)butan-2-one INT1->INT2 Oxidation (e.g., PCC, DMP) Imp2 Unreacted INT1 INT1->Imp2 FP 1-Bromo-4-(oxan-2-yl)butan-2-one INT2->FP Bromination (e.g., NBS, Br2) Imp3 Over-oxidation product INT2->Imp3 Imp5 Unreacted INT2 INT2->Imp5 Imp4 Di-brominated product FP->Imp4

    Figure 1: Proposed synthetic pathway and points of impurity formation.

    The causality for this pathway choice is rooted in control. Protecting the more reactive primary alcohol first allows for selective oxidation of the secondary alcohol. The subsequent α-bromination is a standard transformation for ketones. However, each step must be carefully monitored to prevent the formation of key impurities[1]. For instance, incomplete protection can lead to unwanted side reactions during oxidation, while overly harsh bromination conditions can result in di-brominated species[2].

    Comparative Analysis of Core Analytical Techniques

    A multi-faceted analytical approach is non-negotiable for ensuring the quality of 1-Bromo-4-(oxan-2-yl)butan-2-one. No single technique is sufficient; instead, a combination of chromatographic and spectroscopic methods provides a comprehensive purity and identity profile.

    Technique Principle Strengths for This Application Limitations Primary QC Application
    RP-HPLC (UV) Differential partitioning between a non-polar stationary phase and a polar mobile phase.High resolution for separating closely related impurities; excellent for quantification of non-volatile compounds; robust and reproducible[3][4].Requires a chromophore for UV detection (ketone group is sufficient); may not detect thermally labile or very volatile impurities.Purity Assay & Impurity Profiling
    GC-MS Separation of volatile compounds based on boiling point, followed by mass-based detection.Superior for identifying and quantifying residual solvents and volatile impurities; provides structural information from mass fragmentation patterns[5][6].Not suitable for non-volatile or thermally unstable compounds; requires derivatization for polar molecules like alcohols.Residual Solvents & Volatile Impurities
    ¹H & ¹³C NMR Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing detailed structural information.Unambiguous structure confirmation; can identify and quantify impurities without the need for reference standards (qNMR); provides insight into isomeric purity[7][8].Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.Identity Confirmation & Structural Elucidation
    FT-IR Absorption of infrared radiation by specific molecular vibrations (functional groups).Rapid and non-destructive confirmation of functional groups (C=O, C-Br, C-O-C); good for quick identity screening.Provides limited information on overall purity; not suitable for quantifying impurities.Functional Group Identity Check
    Mass Spec (LC-MS) Separation by HPLC followed by mass analysis.Confirms molecular weight of the main component and impurities; provides structural data through fragmentation, especially useful for unknown impurity identification[9].Ionization efficiency can vary significantly between compounds, making quantification challenging without standards.Molecular Weight Confirmation & Impurity ID

    Validated Experimental Protocols

    The following protocols serve as a robust starting point for the quality control of 1-Bromo-4-(oxan-2-yl)butan-2-one.

    Protocol 1: Purity and Impurity Profile by RP-HPLC
    • Objective: To quantify the purity of 1-Bromo-4-(oxan-2-yl)butan-2-one and detect non-volatile impurities.

    • Instrumentation: HPLC system with a UV detector.

    • Methodology:

      • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

        • T=0 min: 40% A

        • T=20 min: 95% A

        • T=25 min: 95% A

        • T=26 min: 40% A

        • T=30 min: 40% A

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 210 nm (for the ketone carbonyl group).

      • Sample Preparation: Accurately weigh and dissolve the sample in Acetonitrile to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.

      • Analysis: Inject 10 µL. Purity is calculated using the area percent method. Impurities are reported as a percentage of the total peak area[4].

    Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
    • Objective: To confirm the chemical structure of the target compound and identify any structural isomers or major impurities.

    • Instrumentation: 400 MHz NMR Spectrometer.

    • Methodology:

      • Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

      • Acquisition: Acquire a standard proton spectrum.

      • Data Interpretation: The expected ¹H NMR spectrum of 1-Bromo-4-(oxan-2-yl)butan-2-one should exhibit characteristic signals. The methylene protons adjacent to the bromine (C1) would appear as a singlet, while the protons on the butane chain and the THP ring would show complex multiplets. Comparing the integration and chemical shifts to theoretical values confirms the structure[7][8]. For example, unreacted 4-(oxan-2-yl)butan-2-one would lack the downfield singlet for the -CH₂Br protons and instead show a methyl singlet further upfield[10].

    Protocol 3: Residual Solvent Analysis by GC-MS
    • Objective: To identify and quantify residual solvents from the synthesis (e.g., dichloromethane, ethyl acetate, THF).

    • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

    • Methodology:

      • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[4].

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

      • Oven Program: Initial temperature of 40°C (hold 5 min), ramp to 200°C at 10°C/min.

      • MS Detector: Electron Ionization (EI) mode at 70 eV, scanning from m/z 35 to 350.

      • Sample Preparation: Accurately weigh ~50 mg of the sample into a headspace vial. Add a suitable high-boiling point solvent (e.g., DMSO) and an internal standard.

      • Analysis: Solvents are identified by their retention time and mass spectrum, and quantified using an internal standard calibration curve[6].

    Integrated Quality Control Workflow

    A robust QC strategy is not a single event but a continuous process. It begins with raw material qualification and extends through in-process controls to final product release testing.

    QC_Workflow cluster_RM Raw Material QC cluster_IPC In-Process Control (IPC) cluster_FP Final Product Release Testing RM1 Butane-1,3-diol (Purity by GC) IPC1 Step 1: Protection (TLC/GC for SM disappearance) RM1->IPC1 RM2 DHP / Reagents (Identity, Purity) RM2->IPC1 IPC2 Step 2: Oxidation (TLC/GC for INT1 disappearance) IPC1->IPC2 IPC3 Step 3: Bromination (HPLC for reaction completion) IPC2->IPC3 FP_ID Identity (¹H NMR, FT-IR) IPC3->FP_ID FP_Purity Purity Assay (HPLC > 98%) IPC3->FP_Purity FP_Imp Impurities (HPLC, GC-MS) IPC3->FP_Imp FP_RS Residual Solvents (GC-MS) IPC3->FP_RS FP_Spec Appearance, Water Content IPC3->FP_Spec Release Certificate of Analysis (CoA) Generation FP_ID->Release FP_Purity->Release FP_Imp->Release FP_RS->Release FP_Spec->Release

    Figure 2: Integrated workflow for quality control and product release.

    Conclusion

    The quality control for the synthesis of 1-Bromo-4-(oxan-2-yl)butan-2-one is a comprehensive endeavor that relies on a deep understanding of the synthetic process and the strategic application of orthogonal analytical techniques. By implementing rigorous in-process controls and a multi-technique final product analysis—primarily leveraging HPLC for purity, GC-MS for volatile impurities, and NMR for identity—researchers and drug developers can ensure the material produced is of sufficient quality for its intended use. This systematic, data-driven approach is fundamental to the principles of scientific integrity and is essential for the successful advancement of new therapeutic candidates.

    References

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    • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 1. Retrieved from an educational resource on interpreting NMR and IR spectra for 2-butanone.
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    • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from an educational page explaining the NMR spectrum of 1-bromobutane. [Link]

    • SIELC Technologies. (2018). Separation of 1-Bromobutane on Newcrom R1 HPLC column. Retrieved from an application note detailing an HPLC method for 1-bromobutane. [Link]

    • Google Patents. (2013). CN103449992A - Bromo-butanone synthesis method. Retrieved from a patent describing a method for synthesizing bromo-butanone.
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    • HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
    • PubChem. (n.d.). 1-Bromo-4-phenylbutan-2-one. Retrieved from the PubChem database entry for a related compound. [Link]

    • Journal of Analytical and Applied Pyrolysis. (2001). Polymer additive analysis by pyrolysis-gas chromatography II. Flame retardants.
    • Analytical Methods. (2025). General information on analytical methods from an RSC journal. Retrieved from a Royal Society of Chemistry journal page.
    • Pearson. (n.d.). Draw the proton NMR spectrum you would expect for butan-2-one. Retrieved from an educational resource on predicting NMR spectra.
    • Molecules. (2020). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone. Retrieved from an article discussing impurities in bromination reactions. [Link]

    • PubChem. (n.d.). 1-Bromo-4-hydroxy-2-butanone. Retrieved from the PubChem database entry for a key intermediate/related compound. [Link]

    • Thermo Fisher Scientific. (n.d.). Bromate Methods & Analysis.
    • Tetrahedron. (1994). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes.
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    • MDPI. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from a research article discussing the MS fragmentation of brominated organic molecules. [Link]

    • Journal of Chromatography A. (2012). Gas chromatography/mass spectrometry comprehensive analysis of organophosphorus, brominated flame retardants, by-products and formulation intermediates in water. Retrieved from a research article detailing comprehensive GC-MS analysis of brominated compounds. [Link]

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